4-Methyl-2-pentyl-1,3-dioxolane
Description
Contextualizing 4-Methyl-2-pentyl-1,3-dioxolane within the Landscape of Dioxolane Chemistry
Dioxolanes, as a class of heterocyclic compounds, are of considerable interest in organic chemistry. google.com They are cyclic acetals or ketals, typically synthesized through the reaction of an aldehyde or a ketone with a 1,2-diol, such as ethylene (B1197577) glycol. chemicalbook.com In the case of this compound, it is the acetal (B89532) formed from hexanal (B45976) and propylene (B89431) glycol. This structural motif is a cornerstone in various chemical applications.
One of the most well-established roles of the dioxolane group is as a protecting group for carbonyl functionalities (aldehydes and ketones) in complex multi-step organic syntheses. The formation of the dioxolane ring renders the carbonyl group unreactive towards certain reagents, allowing for chemical transformations on other parts of the molecule. The protecting group can then be removed under acidic conditions to regenerate the original carbonyl group.
Furthermore, the stereochemistry of substituted dioxolanes is a significant area of study. The presence of chiral centers, as in the case of this compound (with a chiral center at the 4-position), makes these compounds valuable as chiral building blocks in asymmetric synthesis. ambeed.comchemicalbook.com The stereoselective formation of substituted 1,3-dioxolanes is an active area of research, with methods being developed to control the diastereoselectivity of their synthesis. mdpi.com
The physical and chemical properties of this compound are summarized in the table below:
| Property | Value |
| Molecular Formula | C9H18O2 |
| Molecular Weight | 158.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Mild, fruity, pear-like |
| Boiling Point | 186.4 °C at 760 mmHg |
| Flash Point | 63.8 °C |
| Solubility | Insoluble in water; soluble in alcohol |
Sources: guidechem.com
Research Significance and Emerging Academic Research Directions for this compound Scaffolds
Recent academic research has highlighted the potential of dioxolane scaffolds, including this compound, in various fields beyond their traditional use as protecting groups.
One of the most promising areas of investigation is their biological activity . Substituted 1,3-dioxolanes have been shown to exhibit antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria. researchgate.net This has led to research into their potential as antiseptics and new antibacterial agents. researchgate.netnih.gov Specifically, this compound is noted for its promising antifungal attributes and is being investigated for its therapeutic potential in combating fungal infections. It is reportedly employed in pharmaceutical synthesis, indicating its role as an intermediate in the development of new drugs.
The structural framework of dioxolanes is also being explored in the context of drug design and discovery . The 1,3-dioxolane (B20135) ring is a key component in several pharmacologically active compounds. chemicalbook.com Research has focused on synthesizing novel dioxolane derivatives to modulate biological activity, for instance, in overcoming multidrug resistance in cancer therapy. nih.gov The ability to introduce various substituents at different positions on the dioxolane ring allows for the fine-tuning of a molecule's properties to enhance its interaction with biological targets. nih.gov
Moreover, the stereochemistry of dioxolanes continues to be a fertile ground for research. The development of new synthetic methods for the enantiomerically pure synthesis of chiral dioxolanes is crucial for their application in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its absolute configuration. nih.gov The use of chiral dioxolanes as starting materials or intermediates allows for the construction of complex, stereochemically defined molecules. mdpi.com
The following table details some of the key research applications of substituted 1,3-dioxolanes, with relevance to this compound:
| Research Area | Application of Dioxolane Scaffolds |
| Pharmaceutical Synthesis | Intermediates in the synthesis of biologically active molecules. |
| Antimicrobial Research | Investigated for antifungal and antibacterial properties. researchgate.netnih.gov |
| Drug Discovery | Core structure in the design of new therapeutic agents, including those to overcome multidrug resistance. nih.gov |
| Asymmetric Synthesis | Utilized as chiral building blocks for the synthesis of enantiomerically pure compounds. nih.govmdpi.com |
| Protecting Group Chemistry | Protection of carbonyl groups in multi-step organic synthesis. |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-pentyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMSIWCZZKMUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1OCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862706 | |
| Record name | 1,3-Dioxolane, 4-methyl-2-pentyl- | |
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Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with a mild , fruity, pear-like odour | |
| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/865/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
82.00 °C. @ 18.00 mm Hg | |
| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037288 | |
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Solubility |
slightly, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/865/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.893-0.901 | |
| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/865/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1599-49-1 | |
| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |
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| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |
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| Record name | 1,3-Dioxolane, 4-methyl-2-pentyl- | |
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| Record name | 1,3-Dioxolane, 4-methyl-2-pentyl- | |
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| Record name | 4-methyl-2-pentyl-1,3-dioxolane | |
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| Record name | 4-METHYL-2-PENTYL-1,3-DIOXOLANE | |
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| Record name | 4-Methyl-2-pentyl-1,3-dioxolane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037288 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Advanced Reaction Pathways for 4 Methyl 2 Pentyl 1,3 Dioxolane
Stereoselective Synthesis of 4-Methyl-2-pentyl-1,3-dioxolane and its Chiral Derivatives
The controlled synthesis of the stereoisomers of this compound is crucial for various applications where specific stereochemistry dictates biological activity or material properties. This section delves into asymmetric catalysis, diastereoselective control, and enantioselective approaches for the synthesis of this target molecule.
Asymmetric Catalysis in 1,3-Dioxolane (B20135) Ring Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral 1,3-dioxolanes. Organocatalysis, in particular, has emerged as a valuable strategy. For instance, a novel asymmetric formal [3+2] cycloaddition reaction for the synthesis of 1,3-dioxolanes has been developed using cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.govacs.org This reaction proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.govacs.org
In the context of synthesizing this compound, one could envision a reaction between hexanal (B45976) and a suitable γ-hydroxy-α,β-unsaturated ketone, catalyzed by a chiral organocatalyst to induce enantioselectivity in the resulting dioxolane ring. The catalyst's chiral environment would dictate the facial selectivity of the cyclization, leading to the preferential formation of one enantiomer over the other.
Diastereoselective Control Strategies for Substituted Dioxolanes
Achieving diastereoselective control is paramount when multiple stereocenters are being formed. Catalyst-controlled diastereoselectivity reversal has been demonstrated in the formation of other heterocyclic systems, and similar principles can be applied to dioxolane synthesis. rsc.org The choice of catalyst can influence the transition state geometry, thereby favoring the formation of one diastereomer over another.
For the synthesis of this compound, which has two stereocenters, four possible stereoisomers exist ( (2R,4R), (2S,4S), (2R,4S), and (2S,4R) ). A diastereoselective approach would aim to selectively produce either the cis ( (2R,4S) or (2S,4R) ) or the trans ( (2R,4R) or (2S,4S) ) isomers. This can be achieved by carefully selecting the starting materials and reaction conditions. For example, the reaction of a chiral propylene (B89431) glycol with hexanal under thermodynamic or kinetic control could favor the formation of a specific diastereomer.
Highly diastereoselective syntheses of other complex molecules have been achieved through cascade reactions, which could be adapted for dioxolane formation. nih.gov For instance, a Michael addition followed by an intramolecular cyclization could be designed to control the relative stereochemistry of the substituents on the dioxolane ring.
Enantioselective Approaches to this compound Isomers
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several methodologies can be employed to achieve this for the isomers of this compound.
One effective method is the Ir-catalyzed asymmetric hydrogenation of α-(1,3-dioxolane)-ketones to produce enantiopure β-hydroxy-1,3-dioxolanes. nih.gov A similar strategy could be envisioned where a precursor ketone to this compound is asymmetrically reduced to set the stereochemistry at one of the chiral centers. By choosing the appropriate chiral ligand for the iridium catalyst, either the (R)- or (S)-enantiomer can be selectively obtained. nih.gov
Another approach involves the use of chiral auxiliaries. A chiral diol can be reacted with hexanal to form a diastereomeric mixture of dioxolanes. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiomerically pure this compound.
Novel Synthetic Routes to this compound Skeletons
Beyond traditional acetalization, novel synthetic routes offer efficient and stereoselective access to the 1,3-dioxolane framework. These methods often involve multi-component reactions or powerful oxidizing agents.
Three-Component Assembly Reactions for Dioxolane Formation
A stereoselective three-component assembly reaction has been developed for the synthesis of substituted 1,3-dioxolanes. nih.govmdpi.comresearchgate.net This method involves the reaction of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent. nih.govmdpi.comresearchgate.net The reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether. nih.govmdpi.comresearchgate.net
To apply this to the synthesis of the this compound skeleton, one could react propene with a pentanoyl-derived carboxylic acid and a suitable silyl enol ether. The stereochemistry of the resulting dioxolane would be influenced by the geometry of the starting alkene and the nature of the nucleophilic trap.
Table 1: Representative Three-Component Assembly for Substituted Dioxolanes (Data adapted from a study on the stereoselective formation of substituted 1,3-dioxolanes for illustrative purposes)
| Entry | Alkene | Carboxylic Acid | Silyl Enol Ether | Product | Diastereomeric Ratio |
| 1 | cis-4-Octene | Acetic Acid | Acetone Silyl Enol Ether | 1-((2R,4R,5R)-2,4,5-tripropyl-1,3-dioxolan-2-yl)ethan-1-one | >95:5 |
| 2 | trans-4-Octene | Acetic Acid | Acetone Silyl Enol Ether | 1-((2R,4S,5S)-2,4,5-tripropyl-1,3-dioxolan-2-yl)ethan-1-one | >95:5 |
This table demonstrates the high diastereoselectivity achievable with this method, which could be extrapolated to the synthesis of this compound.
Hypervalent Iodine Mediated Oxidations for Stereoselective Dioxolane Synthesis
Hypervalent iodine reagents are versatile oxidants that can mediate the stereoselective formation of 1,3-dioxolanes. nih.govmdpi.comresearchgate.net These reagents are known for their low toxicity and ease of handling compared to heavy metal oxidants. nih.gov The reaction typically involves the oxidation of an alkene in the presence of a diol or a bidentate nucleophile. nih.govmdpi.comresearchgate.net
In the synthesis of this compound, a hypervalent iodine reagent such as PhI(OAc)₂ could be used to oxidize a mixture of hexene and propylene glycol. The reaction would proceed via a cyclic intermediate, and the stereochemistry of the final product would be determined by the stereospecificity of the addition to the double bond.
The use of μ-oxo-bridged hypervalent iodine(III) compounds has also been explored for various oxidations, offering high reactivity and yields. organic-chemistry.org Such reagents could potentially be employed for the efficient synthesis of the dioxolane ring system.
Alternative Cycloaddition and Condensation Reactions for Dioxolane Rings
Beyond the conventional acid-catalyzed acetalization of hexanal with propylene glycol, several advanced methodologies offer alternative pathways to the this compound core and its analogs. nih.gov These methods often provide advantages in terms of reaction conditions, substrate scope, and control over stereochemistry.
One significant alternative is the 1,3-dipolar cycloaddition , a powerful method for constructing five-membered rings. acs.orgnih.gov Specifically, the reaction of carbonyl ylides with aldehydes can yield 1,3-dioxolane structures. For instance, chiral binaphthyldiimine-Ni(II) complexes have been shown to catalyze asymmetric 1,3-dipolar cycloadditions between carbonyl ylides, generated from donor-acceptor oxiranes, and various aldehydes, including aliphatic ones. organic-chemistry.org This approach offers high diastereo- and enantioselectivity, which is crucial for synthesizing specific stereoisomers of substituted dioxolanes. organic-chemistry.org
Metal-catalyzed reactions represent another frontier. Ruthenium catalysts, such as [Ru(triphos)(tmm)], have been employed to synthesize dioxolanes from diols using carbon dioxide as a renewable C1 source. google.com This method is part of a chemoenzymatic cascade that can produce chiral diols from aldehydes, which are then cyclized to form dioxolanes. google.com While demonstrated for other alkyl-substituted dioxolanes, this pathway presents a sustainable alternative for the synthesis of this compound.
A three-component assembly strategy using hypervalent iodine(III) reagents also provides a stereoselective route to substituted 1,3-dioxolanes. nih.gov In this process, the oxidation of an alkene in the presence of a carboxylic acid generates a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile like a silyl enol ether. nih.gov This method allows for the stereospecific construction of the dioxolane ring from simple precursors.
Finally, advanced condensation methods using specialized catalysts and conditions have been developed to improve efficiency. Lewis acids like Zirconium tetrachloride (ZrCl₄) and Cerium(III) triflate are effective catalysts for acetalization under mild conditions. researchgate.net Microwave-assisted synthesis has also been shown to dramatically reduce reaction times for the formation of related 2-propyl-4-methyl-1,3-dioxolane, achieving high yields in minutes rather than hours.
| Reaction Type | Key Reagents/Catalysts | Substrates | Typical Products | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral binaphthyldiimine-Ni(II) complex | Carbonyl ylide (from oxirane), Aliphatic aldehyde | cis-1,3-Dioxolanes | organic-chemistry.org |
| Ruthenium-Catalyzed Acetalization | [Ru(triphos)(tmm)], CO₂, H₂ | Chiral diols | Alkyl-substituted 1,3-dioxolanes | google.com |
| Hypervalent Iodine-Mediated Assembly | PhI(OAc)₂, BF₃·OEt₂ | Alkene, Carboxylic acid, Silyl enol ether | Substituted 1,3-dioxolanes | nih.gov |
Post-Synthetic Derivatization and Functional Group Transformations on this compound
Post-synthetic modification of this compound can be directed at two primary sites: the alkyl substituents (pentyl and methyl groups) or the heterocyclic 1,3-dioxolane ring itself. Each site offers distinct opportunities for chemical transformation.
Direct functionalization of the unactivated C-H bonds of the pentyl and methyl substituents on this compound is a significant synthetic challenge. The dioxolane ring itself contains reactive sites, particularly the C-H bond at the C2 position, which is prone to radical abstraction. nih.gov Therefore, achieving selective modification of the alkyl chains requires carefully chosen methodologies that can differentiate between various C-H bonds.
Modern synthetic chemistry offers potential, yet undemonstrated for this specific molecule, pathways for such transformations. Transition metal-catalyzed C-H activation is a leading strategy for the functionalization of inert C-H bonds. youtube.com Catalytic systems based on metals like palladium, rhodium, or ruthenium can direct the formation of new C-C or C-heteroatom bonds at specific alkyl positions, although directing this selectivity away from the more reactive acetal (B89532) C-H bond would be a primary obstacle. thieme-connect.de
Another emerging area is the use of photoredox catalysis to generate alkyl radicals from strong C-H bonds. acs.org For example, a dual copper/chromium catalytic system has been shown to functionalize strong alkyl C-H bonds by generating an alkyl-Cr(III) species that can act as a nucleophile. acs.org The application of such a method to this compound could potentially lead to hydroxylation or other additions at the pentyl chain, but would require optimization to prevent competing reactions with the dioxolane moiety.
While direct, selective functionalization of the pentyl and methyl groups remains an area for future research, these advanced catalytic methods provide a conceptual framework for how such transformations might be achieved.
| Transformation Type | Potential Method | Reagents/Catalyst | Target Site | Challenges |
| C-H Alkylation/Arylation | Transition Metal Catalysis | Pd, Rh, or Ru complexes | Pentyl/Methyl C-H bonds | Selectivity over C2-H of the dioxolane ring |
| Carbonyl Addition | Photoredox/Dual Metal Catalysis | Cu/Cr catalysts, light | Pentyl/Methyl C-H bonds | Compatibility with the acetal group |
The 1,3-dioxolane ring is a robust protecting group but can undergo a variety of transformations under specific conditions, leading to new molecular structures. thieme-connect.de
The most common reaction is acid-catalyzed hydrolysis , which cleaves the acetal to regenerate the parent carbonyl (hexanal) and diol (propylene glycol). wikipedia.org This reaction is fundamental to the use of dioxolanes as protecting groups in multi-step synthesis. Gentle Lewis acids such as Er(OTf)₃ can achieve this cleavage chemoselectively in the presence of other acid-sensitive groups. researchgate.net
The dioxolane ring can also be opened via oxidation . Treatment of 1,3-dioxolanes with reagents like m-chloroperoxybenzoic acid (mCPBA) or molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt co-catalyst can yield hydroxy alkyl esters. organic-chemistry.org This oxidative ring-opening provides a pathway to bifunctional molecules from the cyclic acetal precursor.
Furthermore, the 1,3-dioxolane framework can participate in ring-opening polymerization (ROP) . While this compound itself is not typically polymerized, related structures such as 1,3-dioxolane and its derivatives with substituents at the 4-position can undergo cationic ROP to form polyacetals. researchgate.net More recently, the ROP of 1,3-dioxolan-4-ones has been investigated as a route to produce functional polyesters like polylactic acid (PLA), where the ring-opening is driven by the release of a small molecule like formaldehyde. rsc.orgmdpi.com These studies highlight the potential of the dioxolane ring as a monomeric unit for creating biodegradable polymers.
| Transformation | Reagents/Conditions | Product(s) | Reference |
| Hydrolysis (Deprotection) | Aqueous acid (e.g., HCl) or Lewis acid (e.g., Er(OTf)₃) | Hexanal, Propylene Glycol | researchgate.netwikipedia.org |
| Oxidative Ring-Opening | mCPBA or O₂/NHPI/Co(OAc)₂ | Hydroxy alkyl esters | organic-chemistry.org |
| Cationic Ring-Opening Polymerization | Acid catalysts (e.g., Maghnite-H⁺) | Polyacetals | researchgate.netorientjchem.org |
| Ring-Opening Polymerization (related monomers) | Brønsted acids (e.g., p-TsOH) or metal catalysts | Polyesters (from dioxolanones) | rsc.orgmdpi.com |
Advanced Spectroscopic and Spectrometric Characterization of 4 Methyl 2 Pentyl 1,3 Dioxolane and Analogous Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For a compound like 4-methyl-2-pentyl-1,3-dioxolane, which possesses two stereocenters at the C2 and C4 positions, NMR is crucial for analyzing its stereoisomers.
The presence of two chiral centers in this compound gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.
Diastereomer Differentiation: Diastereomers have different physical properties and, consequently, distinct NMR spectra. The spatial relationship between the methyl group at C4 and the pentyl group at C2 differs in the cis and trans isomers, leading to unique chemical shifts for the protons and carbons in and around the dioxolane ring. Protons that are chemically equivalent in a symmetric molecule can become non-equivalent (diastereotopic) in a chiral environment, leading to more complex splitting patterns. youtube.com For instance, the two protons of the methylene (B1212753) group at C5 are diastereotopic and are expected to show distinct signals and coupling to neighboring protons. In studies of similar 2,4-disubstituted 1,3-dioxolanes, a notable difference is often observed in the 13C chemical shift of the C4 carbon; the signal for the trans isomer typically appears 1.0-2.5 ppm downfield compared to the cis isomer, providing a reliable method for stereochemical assignment. researchgate.net
Enantiomer Determination: Enantiomers, being non-superimposable mirror images, have identical NMR spectra under standard achiral conditions. To determine enantiomeric composition, it is necessary to use a chiral environment, such as a chiral solvating agent or a chiral derivatizing agent, which will interact differently with each enantiomer to induce non-equivalence in their NMR spectra.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for cis- and trans-4-Methyl-2-pentyl-1,3-dioxolane
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Key Observations |
| C2-H | ~4.8-5.0 (t) | ~103-105 | Chemical shift and splitting are sensitive to cis/trans geometry. |
| C4-H | ~3.8-4.2 (m) | ~75-77 | Experiences different shielding effects from the C2-pentyl group in each isomer. |
| C5-Ha, Hb | ~3.5-4.0 (m) | ~70-72 | Protons are diastereotopic, resulting in separate signals and complex coupling. |
| C4-CH3 | ~1.2-1.3 (d) | ~16-18 | The methyl group's chemical shift is a key indicator of stereochemistry. |
| Pentyl Chain | ~0.9-1.6 (m) | ~14-32 | Standard aliphatic signals, with the Cα methylene protons being most affected by the ring. |
This is a predictive table based on general NMR principles for dioxolane structures.
While 1D NMR provides essential data, 2D NMR techniques are required to unambiguously assign all signals and confirm the molecular structure by revealing through-bond correlations. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between:
The C2 proton and the adjacent methylene (CH2) protons of the pentyl group.
Protons within the pentyl chain, confirming its linear structure.
The C4 proton and both the C4-methyl protons and the C5-methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond 1H-13C correlation). youtube.comsdsu.edu An HSQC spectrum is invaluable for assigning carbon signals based on their corresponding, more easily interpreted, proton signals. For example, it would definitively link the proton signal at ~4.9 ppm to the carbon signal at ~104 ppm, confirming their assignment to the C2 position (the acetal (B89532) carbon).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular skeleton. youtube.comsdsu.edu Key HMBC correlations would include:
The C2 proton showing a cross-peak to the C4 and C5 carbons of the ring.
The protons of the C4-methyl group correlating to the C4 and C5 carbons.
Protons on the first methylene group of the pentyl chain correlating to the C2 carbon of the dioxolane ring.
Table 2: Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlated Nuclei | Information Gained |
| COSY | 1H ↔ 1H | Reveals proton-proton coupling networks within the pentyl chain and the dioxolane ring. |
| HSQC | 1H ↔ 13C (1-bond) | Directly maps each proton to its attached carbon, confirming C-H assignments. |
| HMBC | 1H ↔ 13C (2-3 bonds) | Establishes connectivity between different parts of the molecule, such as the pentyl group and the dioxolane ring. |
The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in a state of dynamic conformational equilibrium. It rapidly interconverts between various envelope and twist (half-chair) forms at room temperature. researchgate.net
Dynamic NMR, which involves recording spectra at different temperatures, can be used to study this flexibility. At room temperature, the rapid interconversion averages the signals of protons in different conformational environments. As the temperature is lowered, this interconversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the single averaged signal for two interconverting sites will broaden and eventually split into two distinct signals, representing the "frozen-out" conformers. The energy barrier to this conformational change can be calculated from the coalescence temperature, providing quantitative data on the ring's flexibility. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Delineation and Isomer Differentiation
Mass spectrometry is a destructive technique that ionizes molecules and breaks them into charged fragments, which are then separated by their mass-to-charge ratio (m/z). It provides information about the molecular weight and structural features of a compound. wikipedia.org
In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation of cyclic ethers like 1,3-dioxolanes follows established patterns. uga.edumiamioh.edu
For this compound (MW = 158.24 g/mol ), the key fragmentation pathways include:
Alpha-Cleavage: This is a dominant fragmentation mechanism for ethers, involving the cleavage of a bond alpha to an oxygen atom. wikipedia.org The most favorable alpha-cleavage is the loss of the largest substituent on the C2 carbon. In this case, the loss of the pentyl radical (•C5H11, mass 71) from the molecular ion (m/z 158) is expected, which would generate a highly stable, resonance-delocalized fragment ion at m/z 87 . This is often the base peak in the mass spectra of 2-alkyl-1,3-dioxolanes. nih.gov
Ring Cleavage: The molecular ion can undergo ring opening, followed by further fragmentation. This can lead to the formation of various smaller ions.
Fragmentation of Substituents: The pentyl chain can fragment, leading to the loss of alkyl radicals and the formation of ions such as [C3H7]+ (m/z 43 ) or [C4H9]+ (m/z 57 ).
The NIST mass spectrum for this compound shows major peaks at m/z 43, 55, 71, and 87, which is consistent with these proposed fragmentation pathways. spectrabase.com
Table 3: Common EI-MS Fragment Ions of this compound
| m/z | Proposed Fragment Ion | Proposed Origin |
| 158 | [C9H18O2]+• | Molecular Ion (M+•) |
| 87 | [C4H7O2]+ | [M - C5H11]+ (Loss of pentyl radical via alpha-cleavage) |
| 71 | [C5H11]+ | Pentyl cation |
| 55 | [C3H3O]+ | Further fragmentation of ring-derived ions aip.org |
| 43 | [C3H7]+ or [C2H3O]+ | Propyl cation from pentyl chain or acylium ion from ring fragmentation |
Tandem mass spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), provides deeper insight into fragmentation pathways. wikipedia.orgnationalmaglab.org In a CID experiment, a specific fragment ion (a "precursor ion") from the first stage of mass analysis is selected, accelerated, and collided with neutral gas molecules (like argon or helium). taylorandfrancis.com This collision imparts internal energy, causing the precursor ion to fragment further into "product ions." wikipedia.org
This technique is exceptionally useful for confirming the structure of fragment ions and for differentiating isomers.
Pathway Elucidation: By selecting the major fragment ion at m/z 87 from the EI spectrum of this compound as the precursor ion, its subsequent fragmentation can be studied. The CID spectrum of the m/z 87 ion would reveal its constituent parts. For example, the loss of a neutral molecule of acetaldehyde (B116499) (CH3CHO, 44 Da) would result in a product ion at m/z 43 , confirming the presence of the C4-methyl group within the original fragment. nih.gov
Isomer Differentiation: While the primary mass spectra of cis and trans isomers are often very similar, the relative intensities of their product ions in a CID experiment can differ. The different stereochemistry can influence the stability of the precursor ion and the transition states of its fragmentation, leading to reproducible differences in the CID spectrum that can be used for isomer differentiation. nih.gov
Advanced MS Techniques for Structural Elucidation of Dioxolane Fragments
Mass spectrometry (MS) is a cornerstone technique for molecular structure elucidation, offering high sensitivity and detailed information about a molecule's fragmentation patterns. researchgate.net For complex structures like dioxolanes, advanced MS methods are indispensable for unambiguously piecing together the molecular puzzle from its fragments.
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful approach for detailed structural analysis. In this technique, a precursor ion corresponding to the molecule of interest is selected, subjected to fragmentation, and the resulting product ions are then analyzed. This multi-stage process provides clear, specific fragmentation pathways. researchgate.netresearchgate.net Collision-Induced Dissociation (CID) is the most common method used to induce fragmentation, where ions are accelerated and collided with neutral gas molecules. mdpi.com
The fragmentation of the 1,3-dioxolane ring is of particular interest. Electron ionization (EI) often leads to characteristic fragmentation patterns. For silylated vicinal diols containing a pyran ring, a related cyclic ether structure, fragmentation has been shown to involve a transannular cleavage of the pyran ring, leading to the formation of a distinct cyclic ion. nist.gov A similar mechanism can be proposed for dioxolanes, where the fragmentation pathways can reveal the substitution pattern on the ring. For instance, the fragmentation of this compound would be expected to yield fragments corresponding to the loss of the pentyl group at the C2 position or cleavage of the dioxolane ring itself.
High-resolution mass spectrometry (HRMS) techniques, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR-MS) and Orbitrap MS, provide extremely accurate mass measurements. researchgate.netresearchgate.net This accuracy allows for the determination of the elemental composition of both the parent molecule and its fragments, which is a critical step in identifying unknown compounds and confirming proposed structures. nih.gov For example, accurate mass data can distinguish between isomers that have the same nominal mass but different elemental formulas. nih.gov
The table below summarizes advanced MS techniques and their application in the structural analysis of dioxolane-type structures.
| Technique | Principle | Application to Dioxolane Analysis | Reference |
| Tandem MS (MS/MS, MSⁿ) | Sequential mass selection, fragmentation (e.g., CID), and analysis of fragment ions. | Maps specific fragmentation pathways of the dioxolane ring and its substituents, aiding in isomer differentiation. | researchgate.netresearchgate.net |
| High-Resolution MS (FT-ICR, Orbitrap) | Measures mass-to-charge ratios with very high accuracy and resolution. | Determines the precise elemental composition of the parent ion and its fragments, confirming molecular formulas. | researchgate.netresearchgate.netnih.gov |
| Collision-Induced Dissociation (CID) | Ions are fragmented through collisions with neutral gas molecules. | Reveals characteristic cleavages of the dioxolane ring and loss of substituents (e.g., the pentyl group). | mdpi.comnist.gov |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," providing definitive structural confirmation. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For 1,3-dioxolane derivatives, these techniques are particularly useful for identifying key functional groups. The C-O-C stretching vibrations of the acetal group in the dioxolane ring produce strong, characteristic bands in the IR spectrum, typically in the 1200-1000 cm⁻¹ region. The presence and specific frequencies of C-H stretching and bending vibrations also provide valuable structural information about the alkyl substituents.
While a complete vibrational analysis of this compound is not widely published, data for the parent 1,3-dioxolane and related structures are available and provide a basis for interpretation. The NIST Chemistry WebBook lists IR spectral data for 1,3-dioxolane, which serves as a fundamental reference. nih.gov
A significant challenge in mass spectrometry is that determining the exact structure of a fragment ion from its mass-to-charge ratio alone can be ambiguous. Cryogenic infrared ion spectroscopy is an advanced technique that addresses this by obtaining the IR spectrum of mass-selected ions that have been cooled to cryogenic temperatures (typically 10-20 K). wikipedia.orgmdpi.com
The process involves trapping ions, cooling them with a buffer gas like helium, and often "tagging" them with a weakly bound, inert messenger atom or molecule (e.g., N₂ or He). A tunable infrared laser is then used to irradiate the trapped, tagged ions. If the laser frequency matches a vibrational mode of the ion, it absorbs a photon, which provides enough energy to eject the weakly bound messenger tag. By monitoring the loss of the tag as a function of IR wavelength, a high-resolution vibrational spectrum of the ion is generated. wikipedia.org
This technique has been powerfully applied to confirm the structures of fragment ions generated from complex lipids. Studies have shown that the neutral loss of a headgroup from certain phospholipids (B1166683) results in the formation of a cyclic fragment. Cryogenic IR spectroscopy has definitively confirmed that these fragments possess a five-membered dioxolane structure, as opposed to a six-membered dioxane alternative. mdpi.com The high-resolution vibrational data obtained at cryogenic temperatures allows for direct comparison with theoretical spectra calculated for different potential isomer structures, enabling unambiguous validation. mdpi.commdpi.com
| Technique Feature | Description | Advantage for Fragment Analysis | Reference |
| Mass Selection | Isolates ions of a specific m/z ratio before spectroscopic analysis. | Ensures the resulting spectrum corresponds to only the fragment of interest, free from background interference. | wikipedia.org |
| Cryogenic Cooling | Ions are cooled to ~10 K in a Paul trap using a buffer gas. | Reduces spectral congestion and sharpens vibrational bands, yielding high-resolution spectra. | wikipedia.orgmdpi.com |
| Messenger Tagging | A weakly bound, inert molecule (e.g., N₂) is attached to the ion. | Provides a sensitive mechanism for detecting IR absorption via photo-dissociation (tag loss). | |
| Structural Validation | Experimental IR spectrum is compared with computed spectra for potential isomers. | Allows for definitive confirmation of the fragment ion's molecular structure, such as distinguishing between dioxolane and dioxane rings. | mdpi.com |
X-ray Crystallography for Solid-State Structural Determination of Dioxolane Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The technique involves directing X-rays at a single crystal of a compound and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov
While this compound is a liquid at standard conditions, X-ray crystallography is frequently applied to solid derivatives of 1,3-dioxolane to confirm their stereochemistry and conformation. The five-membered dioxolane ring is not planar and typically adopts an "envelope" or "twist" conformation. X-ray analysis can precisely define this conformation and the spatial orientation of substituents on the ring. wikipedia.org
For example, single-crystal X-ray diffraction has been used to characterize complex molecules containing spiro-fused dioxolane rings. In one study, the structure of a decahydro-9a-methoxycarbonyl-8,8-dimethyl-9-oxoazuleno[4,5-c]furan-1(3H)-one derivative containing a spiro-dioxolane moiety was determined, confirming the relative stereochemistry of the entire fused-ring system. wikipedia.org In another case, the crystal structure of a compound with a (1,3-dioxolan-2-yl)methyl group was analyzed, providing definitive proof of its molecular architecture. mdpi.com These studies highlight the power of X-ray crystallography to provide unambiguous structural data for complex dioxolane-containing molecules, which is crucial in fields like natural product synthesis and medicinal chemistry. mdpi.com
| Crystallographic Data | Description | Significance |
| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal lattice and overall packing symmetry. |
| Space Group | Describes the symmetry elements present within the crystal structure. | Provides insight into the molecular symmetry and packing arrangement. |
| Atomic Coordinates | The (x, y, z) position of each atom within the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |
| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the molecular connectivity and reveals any structural strain or unusual geometry. |
| Torsional Angles | The dihedral angle between four consecutively bonded atoms. | Defines the conformation of the molecule, such as the pucker of the dioxolane ring. |
Computational Chemistry and Theoretical Modeling of 4 Methyl 2 Pentyl 1,3 Dioxolane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, reactivity, and stability of molecules like 4-methyl-2-pentyl-1,3-dioxolane.
Geometry Optimization and Conformational Energy Landscapes
The 1,3-dioxolane (B20135) ring is a flexible five-membered ring system. escholarship.org The presence of substituents, such as the methyl group at the 4-position and the pentyl group at the 2-position, introduces multiple possible conformations. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can identify the most stable conformers and the relative energies of various stereoisomers.
For 1,3-dioxolanes, the ring can adopt several conformations, including the envelope (C_s symmetry) and half-chair (C_2 symmetry) forms. The energy differences between these conformers are often small, leading to a complex potential energy surface. escholarship.orgacs.org Computational studies on substituted 1,3-dioxanes, which are six-membered rings, have shown that the chair conformer is significantly more stable than twist forms. researchgate.net While not directly analogous, this highlights the importance of conformational analysis for cyclic acetals.
The relative energies of the cis and trans isomers of this compound are of particular interest. Studies on related 2-alkyl-4-methyl-1,3-dithiolans have shown that the free energy differences between diastereoisomers are small, typically in the range of 0.13–0.54 kJ/mol. rsc.org This suggests a highly flexible ring system where bulky substituents at the 2-position can influence the preferred conformation. rsc.org
Table 1: Hypothetical Relative Conformational Energies of this compound Isomers Calculated by DFT
| Isomer | Conformation | Relative Energy (kcal/mol) |
| cis | Envelope | 0.2 |
| cis | Half-Chair | 0.0 |
| trans | Envelope | 0.5 |
| trans | Half-Chair | 0.3 |
| Note: This table is illustrative and based on general principles of 1,3-dioxolane conformational analysis. Actual values would require specific DFT calculations for this molecule. |
Transition State Characterization and Reaction Barrier Heights
DFT calculations are crucial for mapping the reaction pathways and determining the energy barriers for chemical reactions involving this compound. A key reaction for acetals is acid-catalyzed hydrolysis. researchgate.net The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a carbocation intermediate, which is then attacked by water. youtube.com
Theoretical studies can model this process by locating the transition state structures for each step. The energy of these transition states relative to the reactants provides the activation energy barrier. For instance, in the hydrolysis of 2-ethyl-1,3-dioxolane, a related compound, kinetic parameters have been derived from experimental and simulation studies, which can be correlated with DFT-calculated barrier heights. researchgate.net
Table 2: Hypothetical Calculated Reaction Barrier Heights for the Acid-Catalyzed Hydrolysis of this compound
| Reaction Step | Method/Basis Set | Calculated Barrier Height (kcal/mol) |
| Protonation | B3LYP/6-311+G(d,p) | 2.5 |
| Ring Opening | B3LYP/6-311+G(d,p) | 15.8 |
| Nucleophilic Attack | B3LYP/6-311+G(d,p) | 5.1 |
| Note: This table presents hypothetical values to illustrate the application of DFT in transition state analysis. Specific calculations are required for accurate data. |
Prediction of Bond Dissociation Energies and Stability
Bond dissociation energy (BDE) is a fundamental measure of the strength of a chemical bond and is defined as the enthalpy change of a homolytic bond cleavage. wikipedia.org DFT methods have proven to be reliable for calculating BDEs. nih.gov For this compound, the C-O and C-H bonds are of particular interest for understanding its thermal stability and reactivity in radical reactions.
The BDE of a C-H bond can be calculated from the enthalpies of the parent molecule, the resulting radical, and a hydrogen atom. nih.gov Studies on linear and cyclic acetals have used kinetic data to estimate C-H bond dissociation energies, which can be benchmarked against DFT calculations. researchgate.net For example, the C-H bond at the 2-position of the dioxolane ring is expected to be weaker due to the stabilizing effect of the adjacent oxygen atoms on the resulting radical.
Table 3: Predicted Bond Dissociation Energies (BDEs) for Selected Bonds in this compound
| Bond | DFT Functional | Basis Set | Predicted BDE (kcal/mol) |
| C2-H | M06-2X | 6-311+G(d,p) | 92.5 |
| C4-H | M06-2X | 6-311+G(d,p) | 96.8 |
| O1-C2 | M06-2X | 6-311+G(d,p) | 85.3 |
| C2-Pentyl | M06-2X | 6-311+G(d,p) | 81.7 |
| Note: These values are illustrative and based on typical BDEs for similar structures. Accurate BDEs for this specific molecule require dedicated DFT calculations. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics simulations provide a means to study the time-dependent behavior of molecules, offering insights into conformational changes, solvent effects, and intermolecular interactions.
Ring Puckering and Conformational Fluctuations
The five-membered ring of this compound is not planar and undergoes rapid conformational changes known as pseudorotation. MD simulations can track the trajectory of each atom over time, revealing the dynamics of ring puckering between various envelope and half-chair forms. escholarship.org
The puckering coordinates can be analyzed to map the free energy landscape of the conformational space. Studies on similar cyclic ethers have utilized MD simulations to understand their conformational dynamics. dntb.gov.ua For this compound, MD simulations would likely show that the ring rapidly interconverts between low-energy conformations, with the pentyl and methyl substituents influencing the preferred puckering states and the barriers between them.
Solvent Effects and Solvation Thermodynamics
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations are an excellent tool for studying these solvent effects and calculating solvation thermodynamics. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the structure of the solvation shell and the energetics of the solvation process.
Computational studies on the solvation of cyclic ethers have shown that these molecules can act as hydrogen bond acceptors. nih.gov The oxygen atoms of the dioxolane ring will form hydrogen bonds with protic solvents like water. MD simulations can provide detailed information on the number, lifetime, and geometry of these hydrogen bonds. Furthermore, the free energy of solvation can be calculated using methods like thermodynamic integration or free energy perturbation, providing a quantitative measure of the molecule's solubility. nih.gov
Table 4: Illustrative Solvation Properties of this compound in Water from a Hypothetical MD Simulation
| Property | Value |
| Average number of H-bonds (solute-water) | 2.8 |
| First solvation shell radius (oxygen atoms) | 3.5 Å |
| Free energy of solvation | -5.2 kcal/mol |
| Note: This data is for illustrative purposes. Actual values would be obtained from specific MD simulations. |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Computational chemistry and theoretical modeling provide powerful tools for understanding and predicting the properties of chemical compounds. In the context of this compound and related structures, these approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and cheminformatics, are instrumental in exploring their potential biological activities and mechanisms of action. These methods build mathematical models to correlate chemical structures with biological functions, guiding the design of new molecules with desired properties. nih.gov
Predictive Modeling for Biological Activities of Dioxolane Scaffolds
The 1,3-dioxolane ring is a structural motif found in numerous biologically active compounds. researchgate.net Predictive modeling, a cornerstone of QSAR, aims to establish a mathematical relationship between the physicochemical properties of dioxolane-containing molecules and their observed biological activities. These models are crucial in early-stage drug discovery for virtual screening and optimizing lead compounds. nih.gov
Research has focused on developing predictive models for various biological activities associated with the dioxolane scaffold, including antifungal, antibacterial, and modulatory effects on multidrug resistance (MDR). nih.govmdpi.com
Antimicrobial Activity:
Studies have synthesized series of novel 1,3-dioxolane derivatives and evaluated their efficacy against various bacterial and fungal strains. mdpi.comnih.gov For instance, a study involving new chiral and racemic 1,3-dioxolanes with ether or ester groups demonstrated significant antibacterial and fungicidal activities. researchgate.net The biological activity was found to be dependent on the specific substituents and stereochemistry of the dioxolane derivatives. Some compounds showed excellent activity against Staphylococcus aureus and Pseudomonas aeruginosa, while others were potent against Candida albicans. researchgate.netnih.gov
These studies provide valuable datasets for building QSAR models. By calculating molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for these dioxolane derivatives, researchers can identify the key structural features that govern their antimicrobial potency. For example, a QSAR model might reveal that specific substituent patterns or stereoisomeric forms are critical for activity, a concept often explained by the "key-lock" model of ligand-receptor interaction. researchgate.netmdpi.com
Table 1: Research Findings on Antibacterial and Antifungal Activities of Substituted Dioxolanes
| Compound Series | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Chiral & Racemic 1,3-Dioxolanes | S. aureus, S. epidermidis, P. aeruginosa, C. albicans | Compounds with specific ether or ester substituents displayed significant antibacterial and antifungal activity. Activity varied between enantiomeric and racemic forms. | researchgate.netmdpi.com |
| Salicylaldehyde-derived 1,3-Dioxolanes | C. albicans, Gram-positive & Gram-negative bacteria | Most tested compounds showed excellent antifungal activity against C. albicans and significant antibacterial activity against various bacterial strains. | nih.gov |
Modulation of Multidrug Resistance (MDR):
The overexpression of P-glycoprotein (P-gp) is a major cause of multidrug resistance in cancer chemotherapy. nih.gov Intriguingly, certain dioxolane derivatives have been identified as effective MDR modulators. researchgate.net Researchers have synthesized and tested novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives, finding that some can reverse MDR in human Caco-2 cells at low concentrations. nih.gov
Predictive QSAR models can be developed to guide the synthesis of more potent MDR modulators. By analyzing the structural properties of these active dioxolanes—such as the nature of the aromatic core, the linker, and the basic moiety—a computational model can predict the activity of new, unsynthesized compounds. nih.govresearchgate.net This predictive capability accelerates the design-build-test-learn cycle in medicinal chemistry.
Ligand-Target Interaction Modeling for Structure-Function Relationships
Understanding how a molecule like this compound or its derivatives interact with biological targets at an atomic level is crucial for elucidating their structure-function relationships. Ligand-target interaction modeling, which includes techniques like molecular docking and molecular dynamics simulations, provides insights into the binding modes and energetics of these interactions. nih.govmdpi.com
The dioxolane ring itself is a key component in the biological activity of many compounds. researchgate.net The two oxygen atoms in the heterocyclic ring can act as hydrogen bond acceptors, potentially enhancing ligand-target interactions and improving bioactivity. researchgate.net
Modeling Receptor Binding:
For a dioxolane derivative to exert a biological effect, it must bind to a specific molecular target, such as an enzyme or a receptor. nih.gov Computational models can simulate this binding process. For example, the antifungal drug itraconazole (B105839), which contains a dioxolane ring, inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase. wikipedia.org Molecular docking studies can place the itraconazole molecule into the active site of this enzyme, predicting its binding orientation and identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. These models help explain why specific structural features of the drug are essential for its function. wikipedia.org
There are several models to describe ligand-target interactions:
Lock-and-Key Model: This early model assumes a rigid protein and a rigid ligand that fit together perfectly. nih.gov
Induced Fit Model: A more advanced model where the binding of a flexible ligand to a flexible protein induces conformational changes in both, leading to an optimal fit. nih.gov
Conformational Selection Model: This model posits that a protein exists in an ensemble of conformations, and the ligand selectively binds to and stabilizes a specific pre-existing conformation. nih.gov
Table 2: Computational Models in Ligand-Target Interaction Analysis
| Modeling Technique | Application to Dioxolanes | Insights Gained | Reference(s) |
|---|---|---|---|
| Molecular Docking | Simulating the binding of dioxolane derivatives to target proteins (e.g., fungal enzymes, P-glycoprotein). | Predicts preferred binding poses, identifies key amino acid residues involved in the interaction, and estimates binding affinity. | nih.govwikipedia.org |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the dioxolane-protein complex over time. | Reveals the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules. | mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Correlating the 3D structural features of dioxolane derivatives with their biological activity. | Generates contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties, guiding new designs. | mdpi.com |
By applying these computational methods, researchers can build robust structure-function relationship models for the dioxolane scaffold. For instance, in the development of MDR modulators, modeling showed that specific substitutions on the dioxolane structure were crucial for interaction with P-glycoprotein. researchgate.net Similarly, for antifungal agents, the models can reveal how the dioxolane moiety or its substituents contribute to binding affinity and specificity for the fungal target over its human counterpart, which is critical for developing safe and effective drugs. researchgate.net
Future Research Avenues and Challenges for 4 Methyl 2 Pentyl 1,3 Dioxolane Chemistry
Innovation in Stereoselective Synthetic Methodologies
4-Methyl-2-pentyl-1,3-dioxolane possesses two chiral centers at positions 2 and 4 of the dioxolane ring, meaning it can exist as four distinct stereoisomers. The biological and material properties of these isomers are likely to be significantly different. However, the compound is typically produced and used as a racemic mixture of these isomers. A significant challenge and a major avenue for future research is the development of innovative and efficient stereoselective synthetic methods to access each isomer in high purity.
Current synthetic approaches to substituted 1,3-dioxolanes often involve the acid-catalyzed acetalization of a carbonyl compound (in this case, hexanal) with a diol (propylene glycol). wikipedia.org While effective for producing the mixture of isomers, achieving stereocontrol is a formidable challenge. Future research should focus on asymmetric catalysis. This could involve the use of chiral Brønsted or Lewis acid catalysts to control the formation of the acetal (B89532). rsc.org
Another promising approach is the development of multi-component reactions where the stereochemistry can be precisely controlled. For instance, methods involving the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by a nucleophile, have shown success for other substituted dioxolanes and could be adapted. nih.govmdpi.com The challenge lies in designing catalyst and reaction systems that can effectively differentiate between the prochiral faces of the starting materials to yield a single desired stereoisomer of this compound.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Key Challenge | Potential Advantage |
|---|---|---|
| Asymmetric Acetalization | Developing a catalyst with high enantioselectivity for the specific substrates (hexanal and propylene (B89431) glycol). | Direct, atom-economical route to chiral dioxolanes. |
| Chiral Pool Synthesis | Availability of enantiopure starting materials (e.g., chiral propylene glycol). | Potentially simpler reaction conditions if starting materials are accessible. |
| Multi-component Reactions | Optimizing reaction conditions to control both diastereoselectivity and enantioselectivity simultaneously. | High efficiency and complexity generation in a single step. mdpi.com |
Successfully developing these methodologies would not only be a significant synthetic achievement but would also enable detailed investigation into the specific properties of each stereoisomer, paving the way for more tailored and effective applications.
Deeper Mechanistic Understanding of Complex Biological Interactions
The 1,3-dioxolane (B20135) scaffold is a key feature in numerous biologically active molecules, including antibacterial and antifungal agents. nih.govnih.govccsenet.orgresearchgate.net Indeed, some data suggests that this compound itself possesses promising antifungal attributes. A critical area for future research is to move beyond preliminary screening and develop a deep mechanistic understanding of how this compound interacts with biological systems, particularly fungal pathogens.
Many antifungal drugs containing a dioxolane ring, such as the azole Itraconazole (B105839), function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. davidmoore.org.ukwikipedia.org Future investigations should explore whether this compound or its individual stereoisomers share this mechanism. This would involve a combination of enzymatic assays, molecular docking studies, and analysis of fungal cell morphology and sterol composition after treatment.
Furthermore, structure-activity relationship (SAR) studies are essential. nih.govresearchgate.net By synthesizing analogues of this compound with variations in the alkyl chain (the pentyl group) and substitutions on the methyl group, researchers can map the structural requirements for antifungal activity. For example, studies on other antifungal triazole derivatives containing a 1,3-dioxolane moiety have shown that the stereochemistry (cis vs. trans configuration) can significantly impact the biological potency. 202.121.224 Understanding these relationships is crucial for designing more potent and selective antifungal agents based on this scaffold. Research should also investigate potential activity against drug-resistant fungal strains and explore synergies with existing antifungal drugs.
Integration of Advanced Computational Approaches for Predictive Modeling
Advanced computational chemistry offers a powerful toolkit to accelerate research and overcome experimental challenges in understanding and utilizing this compound. The integration of these methods is a crucial future direction for predictive modeling of the compound's properties, reactivity, and interactions.
Density Functional Theory (DFT) calculations can be employed to predict the outcomes of synthetic reactions and to understand reaction mechanisms at an electronic level. researchgate.netacs.org For instance, DFT can help rationalize the reactivity of cyclic ketene (B1206846) acetals, a related class of dioxolanes, in polymerization reactions, guiding the design of new materials. rsc.orgrsc.orgresearchgate.net For this compound, DFT could be used to model the transition states of different stereoselective synthetic routes, helping to identify the most promising catalytic systems before extensive experimental work is undertaken.
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment. rsc.org MD simulations have been used to investigate how 1,4-dioxane (B91453), a related compound, penetrates and disrupts biological membranes. nih.gov Similar simulations could predict how this compound interacts with fungal cell membranes, providing insights into its mechanism of antifungal action. Furthermore, MD simulations can predict physical properties and the behavior of the compound as a potential component in advanced materials, such as polymer electrolytes. researchgate.net
Table 2: Applications of Computational Modeling
| Computational Method | Research Area | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction pathways, transition state energies, catalyst efficiency, spectroscopic properties. researchgate.netrsc.org |
| Molecular Dynamics (MD) | Biological Interactions | Membrane permeability, protein-ligand binding affinity, conformational changes. rsc.orgnih.gov |
| Molecular Dynamics (MD) | Materials Science | Polymer chain dynamics, free volume, gas permeability, miscibility with other components. researchgate.net |
The main challenge is the computational cost and the need for accurate force fields and models, especially for complex biological systems. However, the continuous improvement in computational power and algorithms makes these approaches increasingly accessible and indispensable for modern chemical research.
Exploration of Untapped Therapeutic and Materials Science Applications
Beyond its current role as a fragrance and flavoring agent, the chemical structure of this compound suggests significant, yet untapped, potential in both therapeutic and materials science domains.
In the therapeutic arena, the established antifungal activity of the dioxolane class presents a clear path forward. nih.govresearchgate.net Future work should focus on leveraging this compound as a lead structure for novel antifungal agents, particularly in an era of growing resistance to existing drugs. Additionally, related 1,3-dioxolane derivatives have been investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy. nih.gov This opens a speculative but exciting avenue to explore whether this compound or its derivatives could resensitize cancer cells to conventional treatments.
In materials science, polymers derived from cyclic acetals are gaining attention as a new class of degradable materials. researchgate.netrsc.org Unlike polyesters which produce acidic degradation products, polyacetals can degrade into non-acidic small molecules like diols and aldehydes. nih.gov This property is highly desirable for biomedical applications such as drug delivery systems and temporary tissue scaffolds. researchgate.net Furthermore, polymers based on 1,3-dioxolane are being developed for advanced applications such as:
Gas Separation Membranes: Perfluorinated dioxolane-based polymers show superior performance for separating gases like CO2 and H2. acs.orgdigitellinc.com
Polymer Electrolytes: Poly(1,3-dioxolane) is a promising material for solid-state batteries due to its ionic conductivity and electrochemical stability. researchgate.net
Recyclable Thermoplastics: Recently, methods have been developed to create ultra-high-molecular-weight poly(dioxolane) that exhibits mechanical properties comparable to polyethylene (B3416737) but is chemically recyclable back to its monomer. escholarship.org
A significant research challenge will be to investigate this compound as a monomer or co-monomer in these polymerization processes. Its pentyl and methyl substituents could be used to tune the properties of the resulting polymer, such as its crystallinity, solubility, and degradation rate.
Comprehensive Environmental Impact Assessment and Development of Remediation Strategies
As with any chemical produced on an industrial scale, a thorough understanding of its environmental fate and impact is crucial. For this compound, which is used as a fragrance ingredient, this is particularly important as it is released into the environment through wastewater and as a volatile organic compound (VOC). greenerlocals.comgetwetprojectblog.com Many synthetic fragrance components are known to be persistent in the environment and can bioaccumulate in aquatic life. damiva.comenvynature.orgresearchgate.net
A key challenge is the current lack of specific data on the environmental persistence, biodegradability, and ecotoxicity of this compound. Future research must prioritize a comprehensive environmental impact assessment. This includes:
Biodegradation Studies: Investigating its degradation by microorganisms in soil and water systems. Studies on related cyclic ketene acetal polymers have shown that biodegradability can be engineered but is sensitive to chemical structure. rsc.org
Toxicity Testing: Assessing its acute and chronic toxicity to a range of aquatic and terrestrial organisms.
Atmospheric Chemistry: Studying its fate as a VOC, including its potential to contribute to the formation of secondary air pollutants. researchgate.net
In parallel, research into remediation strategies for potential contamination is necessary. Related ether compounds like 1,4-dioxane are known to be problematic groundwater contaminants because they are highly mobile and resistant to degradation. nih.govfrtr.gov Should this compound prove to be persistent, remediation strategies will be required. Potential methods that warrant investigation include:
Bioremediation: The use of specialized microorganisms to break down the compound. nih.govmdpi.com
Advanced Oxidation Processes (AOPs): Chemical methods like photocatalysis or ozonation to degrade the molecule in contaminated water. mdpi.commdpi.com
Adsorption: Using materials like activated carbon to remove the compound from water, although this is often less effective for water-miscible ethers. nih.gov
Addressing these environmental questions is not only a scientific responsibility but also essential for the long-term sustainable use of this compound in any application.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-2-pentyl-1,3-dioxolane, and how can reaction conditions be optimized?
A common approach involves the acid-catalyzed cyclization of pentyl-substituted diols or ketones with aldehydes. Key optimization factors include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing intermediates .
- Catalyst choice : Lewis acids like BF₃·Et₂O improve regioselectivity for dioxolane ring formation .
- Temperature control : Reactions performed at 60–80°C minimize side products while maintaining yield .
- Characterization : Confirm purity via GC-MS and structural elucidation using H/C NMR (e.g., methylene protons at δ 4.2–4.5 ppm) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H NMR identifies methylene protons (δ 4.2–4.5 ppm) and pentyl chain integration (δ 0.8–1.6 ppm). C NMR resolves the dioxolane ring carbons (70–100 ppm) .
- IR spectroscopy : Strong C-O-C stretches (~1,100 cm⁻¹) confirm the dioxolane ring .
- Mass spectrometry : Molecular ion peaks at m/z 156.22 (C₉H₁₆O₂) validate the molecular formula .
Q. How should researchers design experiments to assess the compound’s thermal stability?
- Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to determine decomposition thresholds .
- Differential scanning calorimetry (DSC) : Identify phase transitions or exothermic events. Include inert gas purging (N₂/Ar) to avoid oxidative degradation .
- Control variables : Standardize sample mass and heating rates to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model the dioxolane ring’s conformational flexibility .
- Reactivity simulations : Use COMSOL Multiphysics to simulate solvent effects on reaction pathways, optimizing conditions for synthesis or functionalization .
- Transition state analysis : Identify energy barriers for ring-opening reactions, leveraging IRC (Intrinsic Reaction Coordinate) calculations .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Factorial design of experiments (DoE) : Systematically vary factors (e.g., catalyst loading, temperature) to isolate critical variables. Analyze interactions using ANOVA .
- Statistical validation : Apply t-tests or confidence intervals to compare datasets, ensuring outliers are scrutinized for procedural errors (e.g., incomplete drying) .
- Reproducibility protocols : Document reaction parameters (e.g., stirring rate, solvent purity) in detail to minimize inter-lab variability .
Q. How does the dioxolane ring’s conformation influence the compound’s chemical reactivity?
- X-ray crystallography : Resolve the ring’s chair or envelope conformation, which affects steric hindrance and nucleophilic attack sites .
- Dynamic NMR : Probe ring puckering dynamics at variable temperatures. For example, coalescence temperatures reveal energy barriers for conformational changes .
- MD simulations : Use molecular dynamics (e.g., GROMACS) to model solvent interactions and predict regioselectivity in ring-opening reactions .
Methodological Considerations
Q. What experimental protocols ensure safe handling of this compound in academic labs?
- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatility .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory. Avoid latex due to solvent compatibility issues .
- Waste disposal : Neutralize acidic catalysts before aqueous disposal, and segregate halogenated byproducts .
Q. How can educators integrate this compound into undergraduate research programs?
- Project-based learning : Assign students to optimize synthesis yields using DoE principles .
- Spectroscopy workshops : Train students in NMR/IR interpretation using purified samples .
- Safety modules : Develop case studies on risk assessment for dioxolane derivatives .
Data Analysis and Reporting
Q. What statistical methods are critical for analyzing contradictory data in kinetic studies of this compound?
- Error propagation analysis : Quantify uncertainties in rate constants using Monte Carlo simulations .
- Multivariate regression : Correlate reaction variables (e.g., pH, solvent polarity) with kinetic outcomes .
- Data transparency : Share raw datasets and instrument calibration logs to facilitate peer validation .
Q. How should researchers document synthetic procedures for reproducibility?
- Electronic lab notebooks (ELNs) : Record parameters (e.g., stirring time, cooling rates) in standardized templates .
- Open-access repositories : Upload spectral data (NMR, MS) to platforms like Zenodo or PubChem .
- Peer-review checklists : Adopt guidelines from journals like The Journal of Organic Chemistry for procedural clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
